molecular formula C29H25N7O2 B8103370 Nampt-IN-3

Nampt-IN-3

Cat. No.: B8103370
M. Wt: 503.6 g/mol
InChI Key: LSGNVZAEAAZOEH-UHFFFAOYSA-N
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Description

Nampt-IN-3 is a compound known for its dual inhibitory action on nicotinamide phosphoribosyltransferase (NAMPT) and histone deacetylase (HDAC). This compound has shown significant potential in inducing cell apoptosis and autophagy, leading to cell death, making it a promising candidate for cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nampt-IN-3 involves multiple steps, typically starting with the preparation of key intermediates through various organic reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and functional group modifications under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring purity through purification techniques like crystallization or chromatography, and adhering to safety and environmental regulations. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: Nampt-IN-3 can undergo various chemical reactions, including:

    Oxidation: Involving the addition of oxygen or removal of hydrogen.

    Reduction: Involving the addition of hydrogen or removal of oxygen.

    Substitution: Where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under conditions that favor the substitution mechanism.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of this compound. Substitution reactions would result in compounds where specific functional groups are replaced by others.

Scientific Research Applications

Nampt-IN-3 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes like apoptosis and autophagy.

    Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to induce cell death in cancer cells.

    Industry: Potential applications in the development of new pharmaceuticals and therapeutic strategies.

Mechanism of Action

Nampt-IN-3 exerts its effects by simultaneously inhibiting nicotinamide phosphoribosyltransferase and histone deacetylase. This dual inhibition disrupts cellular metabolism and epigenetic regulation, leading to the induction of apoptosis and autophagy. The molecular targets involved include the active sites of NAMPT and HDAC enzymes, which are crucial for their catalytic activities .

Comparison with Similar Compounds

Nampt-IN-3 is unique due to its dual inhibitory action on both NAMPT and HDAC. Similar compounds include:

    FK866: A potent NAMPT inhibitor with a different mechanism of action.

    CHS-828: Another NAMPT inhibitor known for its anti-cancer properties.

    GNE-617: A specific NAMPT inhibitor with significant efficacy in cancer models.

Compared to these compounds, this compound’s ability to inhibit both NAMPT and HDAC makes it a versatile and powerful tool in cancer research, offering a broader range of therapeutic effects .

Properties

IUPAC Name

N-(2-aminophenyl)-4-[[4-[4-(pyridin-3-ylmethylcarbamoyl)phenyl]triazol-1-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N7O2/c30-25-5-1-2-6-26(25)33-29(38)24-9-7-20(8-10-24)18-36-19-27(34-35-36)22-11-13-23(14-12-22)28(37)32-17-21-4-3-15-31-16-21/h1-16,19H,17-18,30H2,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGNVZAEAAZOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C(N=N3)C4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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